

PF-04885614: Mechanism of Action & Technical Characterization

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Compound of Interest

Compound Name: PF 04885614

Cat. No.: B1191901

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Target Class: Voltage-Gated Sodium Channel (NaV) Inhibitor Primary Target: NaV1.8 (SCN10A) Therapeutic Indication: Neuropathic and Inflammatory Pain

Executive Summary

PF-04885614 is a potent, state-dependent arylsulfonamide derivative designed to selectively inhibit NaV1.8 currents in dorsal root ganglion (DRG) nociceptors. Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) that bind the inner pore of multiple NaV subtypes, PF-04885614 achieves >70-fold selectivity by targeting the Voltage Sensor Domain (VSD) of Domain IV. This interaction stabilizes the channel in its inactivated state, effectively "silencing" the hyperexcitability of sensory neurons without impairing motor function (NaV1.1/1.6) or cardiac rhythm (NaV1.5).

Molecular Mechanism of Action

The Target: NaV1.8

NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel exclusively expressed in peripheral nociceptors. It exhibits unique biophysical properties:

- **Depolarized Activation Threshold:** Activates at more positive potentials (~ -10 mV) compared to TTX-sensitive channels.
- **Slow Inactivation:** Remains open longer, contributing to the majority of the current during the upstroke of action potentials in nociceptors.
- **Rapid Recovery:** Recovers quickly from inactivation, enabling high-frequency repetitive firing during sustained pain states.

Binding Kinetics & Allosteric Modulation

PF-04885614 functions as a gating modifier rather than a simple pore occluder.

- **Binding Site:** The molecule binds to the extracellular cleft of the Voltage Sensor Domain in Domain IV (VSD-IV).
- **State Dependence:** It exhibits high affinity for the inactivated state of the channel.
- **Mechanism:** Upon binding, PF-04885614 traps the VSD-IV in its outward (depolarized) conformation while the pore remains closed. This prevents the channel from recovering to the resting state, thereby accumulating channels in a non-conducting, inactivated pool during high-frequency firing (use-dependent block).

Selectivity Profile

The selectivity arises from the low sequence homology of the VSD-IV region across NaV subtypes, in contrast to the highly conserved pore region.

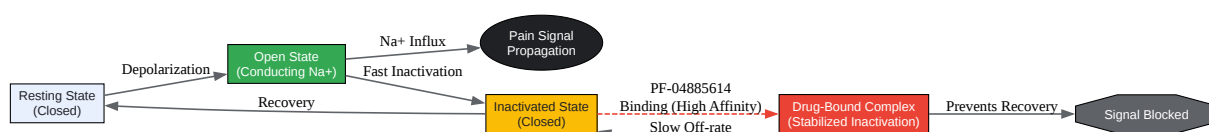
Target	IC50 (nM)	Selectivity Ratio	Physiological Role
hNav1.8	53	1x	Nociception (DRG)
hNav1.7	7,000	~130x	Nociception (Threshold)
hNav1.5	27,000	~500x	Cardiac Action Potential
hNav1.1	11,000	~200x	CNS Excitability
hNav1.6	4,200	~80x	Motor Neurons / Nodes of Ranvier

Data compiled from Pfizer preclinical disclosures and Tocris Bioscience assays.

Visualization of Signaling & Mechanism[1]

Diagram 1: Mechanism of Action (Gating Modulation)

This diagram illustrates how PF-04885614 shifts the equilibrium of NaV1.8 channels toward the inactivated state, blocking pain signal propagation.



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Caption: PF-04885614 acts as a molecular trap, sequestering NaV1.8 channels in the inactivated state.

Experimental Characterization Protocols

In Vitro: Whole-Cell Voltage Clamp Assay

Objective: Determine the IC50 and state-dependence of PF-04885614 on hNav1.8 expressed in HEK293 cells.

Reagents:

- External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
- Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
- Compound: PF-04885614 dissolved in DMSO (Final DMSO < 0.1%).

Protocol Steps:

- Cell Preparation: Use HEK293 cells stably expressing hNav1.8.
- Giga-seal Formation: Establish a GΩ seal and break into whole-cell configuration. Compensate for series resistance (>80%).
- Voltage Protocol (State-Dependent):
 - Holding Potential: -120 mV (ensures all channels are resting).
 - Conditioning Pulse: Depolarize to -40 mV for 500ms (induces ~50% inactivation).
 - Test Pulse: Depolarize to +20 mV for 50ms (measures available current).
- Application: Perfusion of vehicle followed by increasing concentrations of PF-04885614 (1 nM – 10 μM).
- Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to the Hill equation to derive IC50.

In Vivo: Spinal Nerve Ligation (SNL) Model

Objective: Assess analgesic efficacy in a neuropathic pain model.

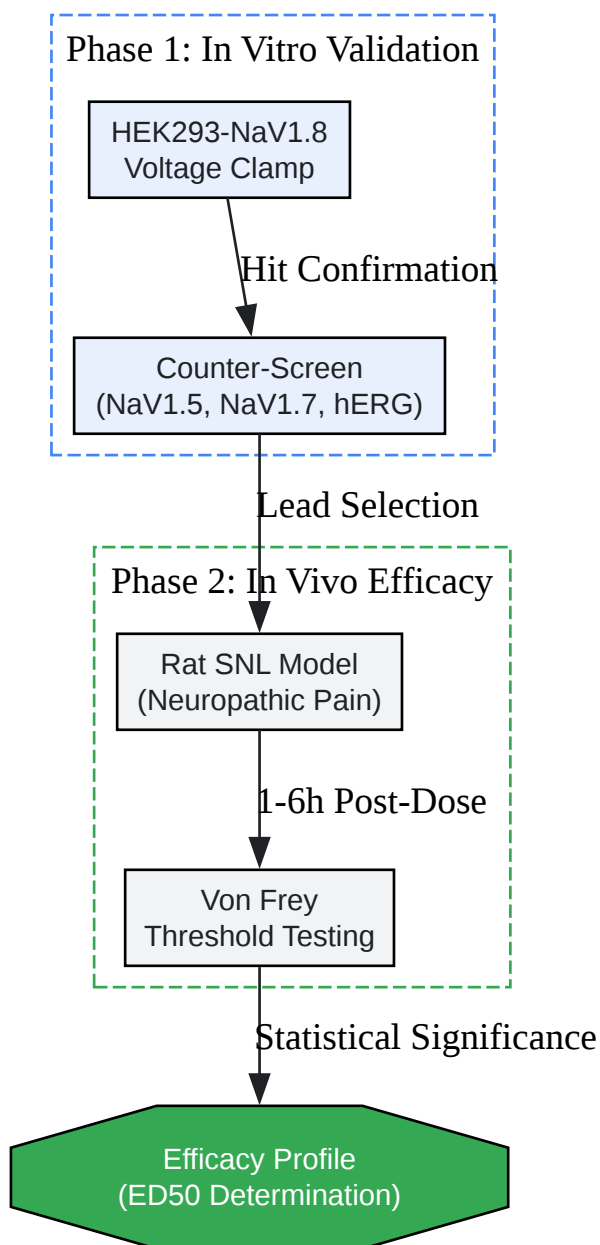
Protocol Steps:

- **Surgery:** Anesthetize Sprague-Dawley rats. Expose the L5 spinal nerve and tightly ligate it with 6-0 silk suture (induces neuropathy).
- **Recovery:** Allow 7-14 days for mechanical allodynia to develop.
- **Baseline Testing:** Measure paw withdrawal threshold (PWT) using von Frey filaments.
- **Dosing:** Administer PF-04885614 orally (3, 10, 30 mg/kg) or vehicle.
- **Efficacy Readout:** Measure PWT at 1, 3, and 6 hours post-dose.
 - **Success Criteria:** Significant increase in PWT (reversal of allodynia) compared to vehicle, approaching the contralateral (uninjured) paw baseline.

Pharmacokinetics & Safety

- **Bioavailability:** High oral bioavailability (>60% in rodents).
- **Half-life:** Moderate, supporting once or twice-daily dosing in preclinical models.
- **Safety Liability:** The primary off-target risk is hERG inhibition. PF-04885614 shows a hERG IC₅₀ < 2 μM, which necessitates careful therapeutic window calculation to avoid QT prolongation risks in clinical translation.

Diagram 2: Experimental Workflow



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Caption: Integrated workflow for validating NaV1.8 inhibition from patch-clamp to behavioral analgesia.

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Sources

- [1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception \[frontiersin.org\]](#)
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